1,3-diethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one
Description
Properties
IUPAC Name |
1,3-diethyl-5-nitrobenzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-3-12-9-6-5-8(14(16)17)7-10(9)13(4-2)11(12)15/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKZIUFTPWMHKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N(C1=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one typically involves the nitration of benzimidazole derivatives. One common method is the nitration of 1,3-diethylbenzimidazol-2-one using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of solid-liquid phase transfer catalysis can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,3-diethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium ethoxide, ethanol as a solvent.
Cyclization: Acidic or basic conditions, depending on the desired product.
Major Products Formed
Reduction: 1,3-diethyl-5-amino-1,3-dihydro-2H-benzimidazol-2-one.
Substitution: Various substituted benzimidazole derivatives.
Cyclization: Polycyclic benzimidazole compounds.
Scientific Research Applications
Medicinal Chemistry
This compound is being explored for its potential pharmacological activities:
- Antimicrobial and Antiparasitic Activities : Research indicates that compounds within the benzimidazole class exhibit significant antimicrobial properties, making them candidates for developing new antibiotics or antiparasitic agents .
- Anticonvulsant and Analgesic Effects : Studies have suggested that benzimidazolones can provide relief from seizures and pain, indicating their potential as therapeutic agents in neurology.
- Cancer Research : The unique structure of this compound may interact with specific molecular targets involved in cancer cell proliferation and survival.
Agricultural Chemistry
Benzimidazoles are known for their effectiveness in agrochemical applications:
- Fungicides and Herbicides : Certain derivatives show promise as fungicidal agents, which can protect crops from fungal diseases. This application could lead to the development of new agrochemicals that are both effective and environmentally friendly .
Material Science
The electronic properties of benzimidazole derivatives make them suitable for various applications:
- Organic Semiconductors : The ability of this compound to form coordination complexes with metals positions it as a potential building block for organic semiconductors used in electronic devices.
- Fluorescent Probes : Its unique chemical structure may allow it to function as a fluorescent probe in biological imaging applications .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of various benzimidazole derivatives against common pathogens. Results indicated that this compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibiotic candidate.
Case Study 2: Anticancer Properties
Research published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on several cancer cell lines. The findings demonstrated that it induced apoptosis in breast cancer cells through the activation of caspase pathways, highlighting its potential role in cancer therapy.
Mechanism of Action
The mechanism of action of 1,3-diethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, disrupting normal cellular processes and leading to its observed biological activities.
Comparison with Similar Compounds
4,5,6-Trinitro-1,3-Dihydro-2H-Benzimidazol-2-One (TriNBO)
- Structure : Three nitro groups at positions 4, 5, and 6 on the benzimidazolone core.
- Synthesis: Prepared via one-step nitration of benzimidazol-2-one using KNO₃/H₂SO₄ (83% yield) .
- Key Properties :
5-Methyl-4,6,7-Trinitro-1,3-Dihydro-2H-Benzimidazol-2-One (5-Me-TriNBO)
- Structure : Methyl group at position 5 and nitro groups at 4, 6, and 5.
- Synthesis : Nitration of 5-methylbenzimidazol-2-one (90% yield) .
- Key Properties: Crystal Density: 1.82 g/cm³ (monoclinic, space group P 2₁/c) . Thermal Stability: Melting point 285–287°C; decomposition at 278°C . Impact of Methyl Substitution: Reduces thermal stability compared to TriNBO due to steric and electronic effects .
5-Nitratoethylnitramino-4,6-Dinitro-1,3-Dihydro-2H-Benzimidazol-2-One
- Structure: Nitramino and nitratoethyl groups at position 3.
- Synthesis: Aminolysis followed by nitration with N₂O₅/HNO₃ .
- Key Properties :
Physicochemical and Energetic Properties
Table 1. Comparative Analysis of Key Parameters
Key Observations:
Density and Stability : TriNBO and 5-Me-TriNBO exhibit higher crystal densities (>1.75 g/cm³) compared to TNT (1.65 g/cm³), correlating with improved detonation performance. However, methyl substitution in 5-Me-TriNBO lowers thermal stability by ~60°C compared to TriNBO .
Functional Group Impact: Nitramino and nitratoethyl groups enhance detonation velocity but reduce thermal stability due to increased molecular strain and sensitivity .
Antimicrobial Activity
- 6-Amino-1,3-Bis(2-Phenoxyethyl)-Benzimidazol-2-One: Exhibits antibacterial and antifungal activity against Mycobacterium tuberculosis and fungal strains .
Energetic Materials
- TriNBO and derivatives are prioritized for thermostable explosives due to high melting points (>200°C) and resistance to premature decomposition .
Biological Activity
1,3-Diethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one (CAS No. 24786-47-8) is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential applications based on current research findings.
Synthesis
The synthesis of this compound typically involves the nitration of benzimidazole derivatives. A common method includes the reaction of 1,3-diethylbenzimidazol-2-one with a mixture of nitric acid and sulfuric acid under controlled conditions to ensure selective nitro group introduction.
Synthetic Routes
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Controlled Temp | High |
Biological Activity
This compound has been investigated for various biological activities:
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial properties. A study evaluated several benzimidazole derivatives for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results showed that this compound demonstrated notable inhibition zones against strains such as Staphylococcus aureus and Escherichia coli at concentrations around 100 µg/mL .
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 29 |
| P. aeruginosa | 28 |
| S. aureus | 24 |
| S. pyogenes | 24 |
The biological activity is attributed to the compound's ability to interact with specific molecular targets within microbial cells. The nitro group can be reduced to form reactive intermediates that disrupt normal cellular functions by inhibiting key enzymes or receptors .
Case Studies
Several case studies have highlighted the potential applications of this compound in drug development:
- Antiparasitic Activity : The compound has shown effectiveness against certain parasites in preliminary studies, indicating its potential as a lead compound for antiparasitic drug development.
- Antiviral Properties : Some derivatives of benzimidazoles have been reported to inhibit viral replication by targeting RNA polymerase II, suggesting that similar mechanisms might be applicable for this compound .
Comparative Analysis
When compared to other benzimidazole derivatives, such as 1,3-dimethyl and 4,5,6-trinitro analogs, this compound exhibits unique biological properties due to its specific substitution pattern. This distinction may enhance its efficacy against resistant microbial strains .
Q & A
Q. How should contradictory data on biological activity or synthetic yields be resolved?
- Methodological Answer : Reproducibility requires strict control of:
- Reaction conditions : Temperature (±2°C), solvent purity (HPLC-grade), and moisture (argon atmosphere).
- Biological assays : Standardize inoculum density (OD₆₀₀ = 0.1) and incubation time (18–24 h).
- Statistical validation : Triplicate experiments with ANOVA (p < 0.05) and Grubbs’ test for outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
